molecular formula C20H21FN6O4 B2713402 Ethyl 4-(6-(2-fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate CAS No. 1396686-89-7

Ethyl 4-(6-(2-fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B2713402
CAS No.: 1396686-89-7
M. Wt: 428.424
InChI Key: YMXDKDSEUPTNIP-UHFFFAOYSA-N
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Description

“Ethyl 4-(6-(2-fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate” is a complex organic compound. It is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Scientific Research Applications

Antituberculosis Activity

  • A study reported the synthesis of a series of compounds similar to Ethyl 4-(6-(2-fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate. These compounds showed promising activity against Mycobacterium tuberculosis, with one compound in particular demonstrating significant inhibition of MTB DNA gyrase and antituberculosis activity without cytotoxicity at certain concentrations (Jeankumar et al., 2013).

Antimicrobial and Anti-Inflammatory Properties

  • Novel compounds derived from visnaginone and khellinone, similar in structure to the chemical , were found to have significant COX-1/COX-2 inhibitory activities, along with notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

5-HT2 Antagonist Activity

  • Research on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which share a similar chemical structure, revealed potent 5-HT2 antagonist activity. These compounds could be valuable in the study of serotonin receptors (Watanabe et al., 1992).

Anticancer Research

  • A series of new derivatives related to the given compound were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Some showed significant activity, indicating potential as anticancer agents (Mallesha et al., 2012).

Synthesis of Polyamides

  • In a study exploring the synthesis of polyamides, compounds similar to this compound were used. These polyamides have potential applications in materials science (Hattori & Kinoshita, 1979).

Antipsychotic Potential

  • Research on conformationally restricted butyrophenones, related in structure to the compound of interest, demonstrated affinity for dopamine and serotonin receptors. These compounds could be effective as antipsychotic drugs (Raviña et al., 2000).

Crystal Structure Analysis

  • A study conducted on 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a compound with a similar structure, provided insights into its crystal structure, which could be beneficial for understanding the structural properties of similar compounds (Faizi et al., 2016).

Properties

IUPAC Name

ethyl 4-[6-[(2-fluorophenyl)methyl]-5,7-dioxo-8H-pyrimido[4,5-d]pyrimidin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O4/c1-2-31-20(30)26-9-7-25(8-10-26)18-22-11-14-16(23-18)24-19(29)27(17(14)28)12-13-5-3-4-6-15(13)21/h3-6,11H,2,7-10,12H2,1H3,(H,22,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXDKDSEUPTNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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